1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone
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Overview
Description
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone is a complex organic compound that features a pyrrolidine ring fused with a triazolo-diazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone typically involves multiple steps. One common method includes the reaction of a pyrrolidine derivative with a triazolo-diazepine precursor under controlled conditions. For instance, a reaction involving chloroacetyl chloride and a pyrrolidine derivative in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are also used in medicinal chemistry.
Triazolo-diazepine derivatives: These compounds have similar triazolo-diazepine structures and are explored for their biological activities.
Uniqueness
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone is unique due to its specific combination of a pyrrolidine ring and a triazolo-diazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-pyrrolidin-1-yl-2-(5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepin-3-ylmethoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c19-13(17-5-1-2-6-17)10-20-9-11-12-8-14-4-3-7-18(12)16-15-11/h14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFPVFKEYSXPKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC2=C3CNCCCN3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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